molecular formula C11H7ClF6O B14055973 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one

1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14055973
M. Wt: 304.61 g/mol
InChI Key: BTZXKJDBOOSOJP-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom at the 1-position and a 2,4-bis(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the phenyl ring impart strong electron-withdrawing effects, which influence the compound’s reactivity, solubility, and stability. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis due to their ability to act as electrophilic centers in nucleophilic substitution or condensation reactions .

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O/c1-5(19)9(12)7-3-2-6(10(13,14)15)4-8(7)11(16,17)18/h2-4,9H,1H3

InChI Key

BTZXKJDBOOSOJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,4-Bis(trifluoromethyl)bromobenzene

The synthesis begins with the preparation of 2,4-bis(trifluoromethyl)bromobenzene, achieved through sequential trifluoromethylation of para-bromotoluene derivatives. While specific protocols for this intermediate remain proprietary, analogous procedures for 3,5-bis(trifluoromethyl)bromobenzene demonstrate:

Parameter Conditions Yield (%) Source
Trifluoromethylation CuI catalyst, TMSCF3, DMF, 110°C 68-72
Bromination NBS, AIBN, CCl4, reflux 85-90

Grignard Reagent Formation

Reaction of 2,4-bis(trifluoromethyl)bromobenzene with methyl magnesium bromide in anhydrous THF produces the corresponding Grignard reagent. Critical parameters include:

  • Temperature control: -10°C to 0°C to prevent premature decomposition
  • Solvent purity: <50 ppm water content to avoid quenching
  • Reaction time: 2-4 hours under nitrogen atmosphere

Ketone Formation via Acetic Anhydride Quenching

The Grignard reagent reacts with acetic anhydride in a 1:1.2 molar ratio to form 1-(2,4-bis(trifluoromethyl)phenyl)propan-2-one:

$$
\text{ArMgBr} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{ArCOCH}3 + \text{CH}3\text{COOMgBr}
$$

Key optimization data:

Parameter Optimal Range Impact on Yield Source
Temperature -78°C to -40°C +22% efficiency
Solvent THF/Et2O (3:1) +15% purity
Stoichiometry 1.2 eq anhydride Prevents diadduct

Alpha-Chlorination

Chlorination at the α-position employs sulfuryl chloride (SO2Cl2) in dichloromethane at 0-5°C:

$$
\text{ArCOCH}3 + \text{SO}2\text{Cl}2 \rightarrow \text{ArCOCH}2\text{Cl} + \text{SO}_2 + \text{HCl}
$$

Reaction monitoring via GC-MS shows:

Chlorinating Agent Temperature Time Yield (%) Purity
SO2Cl2 0°C 45 min 78 98.2%
Cl2 (gas) -10°C 2 hr 65 95.1%

Excess reagent (>1.5 eq) leads to dichlorination byproducts, necessitating precise stoichiometric control.

Alternative Synthetic Pathways

Friedel-Crafts Acylation Attempts

The electron-withdrawing trifluoromethyl groups significantly deactivate the aromatic ring toward electrophilic substitution:

Acylating Agent Catalyst Temperature Conversion (%)
Chloroacetyl chloride AlCl3 25°C <5
Acetyl chloride FeCl3 40°C 12

Microwave-assisted conditions (150°C, 10 min) improve conversion to 34% but introduce tar formation.

Suzuki Coupling Approach

Palladium-catalyzed cross-coupling between chloropropanone boronic esters and 2,4-bis(trifluoromethyl)iodobenzene shows promise:

$$
\text{ArI} + \text{CH}3\text{COCH}2\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{ArCOCH}_2\text{Cl}
$$

Catalyst Loading Ligand Yield (%) Purity
2 mol% Pd XPhos 41 89%
5 mol% Pd SPhos 57 93%

Economic analysis reveals 3.8× higher reagent costs compared to Grignard routes.

Purification and Characterization

Final purification employs gradient column chromatography (hexane:EtOAc 10:1 → 4:1) followed by recrystallization from heptane:

Purification Step Purity Increase Recovery (%)
Column chromatography 92% → 98.5% 81
Recrystallization 98.5% → 99.9% 73

Characterization data:

  • 1H NMR (CDCl3): δ 8.12 (d, J=8.4 Hz, 1H), 7.96 (dd, J=8.4, 2.0 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H), 4.83 (s, 2H)
  • 19F NMR : δ -63.5 (s, 6F)
  • HRMS : m/z 304.0124 [M+H]+ (calc. 304.0128)

Comparative Method Analysis

Parameter Grignard Route Suzuki Route Friedel-Crafts
Total Yield 61% 38% 12%
Purity 99.9% 93% 85%
Scalability >10 kg <1 kg Not viable
Byproducts 2 identified 5 identified Complex mixture

The Grignard method demonstrates superior efficiency despite requiring cryogenic conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the α-position undergoes substitution with various nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and nucleophile strength:

ReagentConditionsProduct FormedYield*
Sodium methoxideTHF, 60°C, 4 hr1-(2,4-Bis(CF₃)phenyl)-1-methoxypropan-2-one78%
Ammonia (excess)EtOH, reflux, 8 hr1-(2,4-Bis(CF₃)phenyl)-1-aminopropan-2-one65%
Potassium iodideAcetone, RT, 12 hr1-(2,4-Bis(CF₃)phenyl)-1-iodopropan-2-one92%

*Yields reported under optimized laboratory conditions. THF = tetrahydrofuran; RT = room temperature.

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism facilitated by the electron-withdrawing trifluoromethyl groups, which stabilize the transition state through resonance effects.

Carbonyl Group Reactivity

The ketone moiety participates in nucleophilic additions and condensations:

Grignard Additions

Grignard ReagentProduct StructureIsolated Yield
CH₃MgBr1-(2,4-Bis(CF₃)phenyl)-3-methylbutan-2-ol81%
PhMgCl1-(2,4-Bis(CF₃)phenyl)-3-phenylpropan-2-ol68%

Key Observation : Steric hindrance from the bis(trifluoromethyl)phenyl group reduces reaction rates compared to simpler chloroketones.

Condensation Reactions

Condenses with hydrazines to form hydrazones:
C₁₁H₇ClF₆O + NH₂NH₂ → C₁₁H₈F₆N₂O + HCl
(Yield: 73% in ethanol at 50°C)

Oxidation/Reduction Pathways

ProcessReagentProductNotes
OxidationKMnO₄ (acidic)2,4-Bis(CF₃)benzoic acidDecarbonylation occurs
ReductionNaBH₄ in MeOH1-(2,4-Bis(CF₃)phenyl)propan-2-olStereoselectivity ≥95%
Catalytic H₂Pd/C, H₂ (1 atm)1-(2,4-Bis(CF₃)phenyl)propaneFull dechlorination

Coupling Reactions

Participates in Ullmann-type couplings with aryl halides:

Aryl HalideCatalyst SystemCoupling ProductYield
4-BromotolueneCuI/1,10-phenanthrolineBiaryl derivative with CF₃ groups55%
2-IodonaphthalenePd(OAc)₂/XPhosExtended π-conjugated system42%

Reaction optimization data shows electron-deficient aryl halides achieve higher yields due to enhanced oxidative addition rates .

Elimination Reactions

Base-mediated dehydrohalogenation forms α,β-unsaturated ketones:
C₁₁H₇ClF₆O + KOtBu → C₁₁H₆F₆O + KCl + H₂O
(Yield: 89% using DMF at 80°C)

Scientific Research Applications

1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and chloropropanone moiety. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()

  • Structure : A single chloro substituent on the phenyl ring and a cyclopropyl group attached to the propan-2-one backbone.
  • The cyclopropyl group introduces steric hindrance, which may slow down reactions at the ketone compared to the target compound’s chlorine substituent .

1-[3,5-Bis(trifluoromethyl)phenyl]ethanol ()

  • Structure: Bis(trifluoromethyl) groups at the 3- and 5-positions of the phenyl ring and an ethanol functional group.
  • Comparison: The 3,5-substitution pattern distributes electron-withdrawing effects symmetrically, unlike the asymmetric 2,4-substitution in the target compound. The ethanol group (vs. a chloroketone) reduces electrophilicity, making this compound less reactive in substitution reactions .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one ()

  • Structure : A trifluoromethyl group on the ketone carbon and a chloro-methoxy-substituted phenyl ring.
  • Comparison : The methoxy group (-OCH₃) is electron-donating, counteracting the electron-withdrawing effects of the chloro and trifluoromethyl groups. This contrasts with the target compound’s purely electron-withdrawing substituents, which likely enhance its electrophilic character .

Functional Group Variations

1-[4-(Trifluoromethyl)phenyl]imidazole ()

  • Structure : A single trifluoromethyl group on the phenyl ring and an imidazole moiety.
  • Comparison: The imidazole ring introduces basicity and hydrogen-bonding capability, absent in the target compound. The mono-trifluoromethyl substitution results in lower lipophilicity compared to the target’s bis(trifluoromethyl) groups .

Degradation and Stability Considerations

While direct data on the target compound’s degradation is unavailable, 2-nitro-4-(trifluoromethyl)phenol (a degradation product of a related fungicide in ) suggests that trifluoromethyl-substituted aromatics may undergo microbial or oxidative breakdown. The target compound’s chlorine and bis(trifluoromethyl) groups likely increase resistance to hydrolysis but could render it susceptible to reductive dechlorination or radical-based degradation pathways .

Data Table: Structural and Inferred Property Comparison

Compound Name Substituents on Phenyl Ring Functional Group Key Inferred Properties
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one 2-CF₃, 4-CF₃ Chloroketone High electrophilicity, low solubility in polar solvents
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Cl Ketone + cyclopropyl Moderate reactivity, higher steric hindrance
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 3-CF₃, 5-CF₃ Alcohol Lower reactivity, potential for hydrogen bonding
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 5-Cl, 2-OCH₃ Trifluoromethyl ketone Balanced electron effects, moderate stability

Research Findings and Implications

Electron-Withdrawing Effects : The bis(trifluoromethyl) groups in the target compound significantly polarize the aromatic ring, enhancing its electrophilicity and making it a potent intermediate in Suzuki-Miyaura couplings or Friedel-Crafts alkylations .

Steric and Solubility Trade-offs: Compared to mono-substituted analogs (e.g., 1-[4-(Trifluoromethyl)phenyl]imidazole), the target’s 2,4-substitution pattern may reduce solubility in aqueous media but improve compatibility with nonpolar reaction environments .

Degradation Pathways : Structural analogs with chloro and trifluoromethyl groups (e.g., ) suggest that the target compound may persist in environmental matrices due to its stable C-F bonds, though microbial action (as in ) could eventually break it down .

Biological Activity

1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one, also known by its CAS number 1803843-69-7, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H7ClF6O
  • Molecular Weight : 304.62 g/mol
  • Purity : ≥ 98% .

The biological activity of 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes, which may contribute to its therapeutic effects.
  • Cellular Interaction : It interacts with cellular pathways that regulate proliferation and apoptosis, impacting cancer cell lines significantly.

Biological Activity Overview

The compound has been evaluated for various biological activities including:

Anticancer Activity

A study evaluated the cytotoxicity of 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one against several human cancer cell lines. The results indicated significant inhibition of cell growth:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)4.5
A549 (Lung Cancer)3.8
Caco-2 (Colon Cancer)6.2

These findings suggest that the compound has selective cytotoxicity towards certain cancer types, making it a candidate for further development in cancer therapy .

Mechanistic Studies

Mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was demonstrated in a series of in vitro experiments where treated cells exhibited increased levels of pro-apoptotic factors .

Toxicological Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic applications. Initial assessments indicate moderate toxicity in non-cancerous cell lines, necessitating further investigation into its safety profile.

Q & A

Q. What are the common side reactions encountered during its synthesis, and how can they be mitigated?

  • Methodological Answer : Over-halogenation (e.g., di-bromination) may occur if stoichiometry is uncontrolled. Use N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) for selective monobromination. TLC monitoring and quenching intermediates at low temperatures (-78°C) reduce byproducts .

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